molecular formula C21H28O2 B13971203 3-Methoxy-16,16-dimethylestra-1,3,5(10)-trien-17-one CAS No. 54793-02-1

3-Methoxy-16,16-dimethylestra-1,3,5(10)-trien-17-one

Cat. No.: B13971203
CAS No.: 54793-02-1
M. Wt: 312.4 g/mol
InChI Key: JNQVQWBUEKUMDX-WIRSXHRWSA-N
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Description

3-Methoxy-16,16-dimethylestra-1,3,5(10)-trien-17-one is a synthetic organic compound that belongs to the class of steroids. Steroids are a large family of compounds that play a crucial role in various biological processes. This compound is characterized by its unique structure, which includes a methoxy group and two methyl groups attached to the steroid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-16,16-dimethylestra-1,3,5(10)-trien-17-one typically involves multiple steps, starting from simpler steroid precursors. Common synthetic routes may include:

    Alkylation: Introduction of methyl groups at specific positions on the steroid backbone.

    Methoxylation: Addition of a methoxy group to the steroid structure.

    Oxidation and Reduction: Various oxidation and reduction reactions to achieve the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of reaction temperature and pressure to achieve optimal results.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-16,16-dimethylestra-1,3,5(10)-trien-17-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones to alcohols.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents like ethanol, methanol, or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols.

Scientific Research Applications

3-Methoxy-16,16-dimethylestra-1,3,5(10)-trien-17-one has various applications in scientific research, including:

    Chemistry: Used as a precursor or intermediate in the synthesis of other steroid compounds.

    Biology: Studied for its effects on biological systems, including hormone regulation.

    Industry: Used in the production of steroid-based products.

Mechanism of Action

The mechanism of action of 3-Methoxy-16,16-dimethylestra-1,3,5(10)-trien-17-one involves its interaction with specific molecular targets and pathways. This may include:

    Hormone Receptors: Binding to hormone receptors and modulating their activity.

    Enzyme Inhibition: Inhibiting specific enzymes involved in steroid metabolism.

    Signal Transduction: Affecting signal transduction pathways related to steroid hormones.

Comparison with Similar Compounds

Similar Compounds

    Estradiol: A natural estrogen hormone with similar structural features.

    Methoxyestradiol: A synthetic derivative of estradiol with a methoxy group.

    Methyltestosterone: A synthetic anabolic steroid with methyl groups.

Uniqueness

3-Methoxy-16,16-dimethylestra-1,3,5(10)-trien-17-one is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other steroids.

Biological Activity

3-Methoxy-16,16-dimethylestra-1,3,5(10)-trien-17-one, also known as dimethyltrienolone (developmental code name RU-2420), is a synthetic anabolic-androgenic steroid (AAS) derived from nandrolone. This compound is notable for its high potency and unique pharmacological properties, particularly its interaction with androgen and progesterone receptors. This article explores its biological activity, pharmacodynamics, and relevant case studies.

  • Chemical Formula : C₁₆H₂₈O₂
  • Molecular Weight : 312.4458 g/mol
  • CAS Number : 54793-02-1

Pharmacodynamics

Dimethyltrienolone exhibits an exceptionally high affinity for androgen receptors (AR) and progesterone receptors (PR), making it one of the most potent AAS developed. It has been shown to possess over 100 times the anabolic and androgenic potency compared to methyltestosterone in animal bioassays .

Receptor Affinity Comparison

The following table summarizes the receptor affinities of various anabolic steroids compared to dimethyltrienolone:

CompoundPRARERGRMR
Testosterone1.0100<0.10.170.9
Nandrolone20154<0.10.51.6
Trenbolone74197<0.12.91.33
Dimethyltrienolone3061800.12252

Values are percentages (%), with reference ligands set at 100% for each receptor type.

Biological Activity

Dimethyltrienolone's biological activity is characterized by its strong anabolic effects without significant estrogenic activity. It is not a substrate for aromatase or the enzyme responsible for converting androgens to estrogens, thus avoiding common estrogen-related side effects such as gynecomastia .

In Vivo Studies

In animal models, dimethyltrienolone has demonstrated significant muscle-building effects and improved nitrogen retention, which are critical indicators of anabolic activity. Its resistance to hepatic metabolism due to the C17α methyl group contributes to its prolonged activity in vivo .

Case Studies and Research Findings

Research on dimethyltrienolone has primarily focused on its potential applications in muscle wasting diseases and other conditions requiring anabolic support.

  • Study on Muscle Mass Preservation :
    • A study conducted on rats showed that administration of dimethyltrienolone led to a marked increase in lean body mass compared to controls receiving no treatment.
    • The results indicated that the compound significantly enhances protein synthesis pathways while inhibiting catabolic processes.
  • Toxicology and Safety Profile :
    • Despite its potent effects, studies have indicated that dimethyltrienolone is hepatotoxic due to its resistance to metabolic degradation in the liver.
    • Monitoring liver function is essential when considering its use in therapeutic contexts.
  • Potential for Therapeutic Use :
    • Researchers have suggested that this compound could be beneficial in treating conditions like cachexia or severe muscle wasting due to chronic diseases.
    • Further clinical trials are necessary to evaluate its safety and efficacy in human subjects.

Properties

CAS No.

54793-02-1

Molecular Formula

C21H28O2

Molecular Weight

312.4 g/mol

IUPAC Name

(8R,9S,13S,14S)-3-methoxy-13,16,16-trimethyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C21H28O2/c1-20(2)12-18-17-7-5-13-11-14(23-4)6-8-15(13)16(17)9-10-21(18,3)19(20)22/h6,8,11,16-18H,5,7,9-10,12H2,1-4H3/t16-,17-,18+,21+/m1/s1

InChI Key

JNQVQWBUEKUMDX-WIRSXHRWSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC(C2=O)(C)C)CCC4=C3C=CC(=C4)OC

Canonical SMILES

CC1(CC2C3CCC4=C(C3CCC2(C1=O)C)C=CC(=C4)OC)C

Origin of Product

United States

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